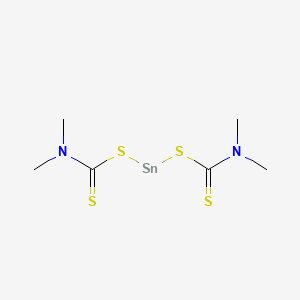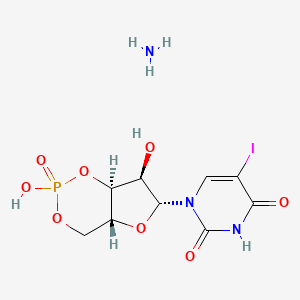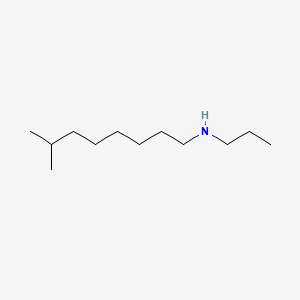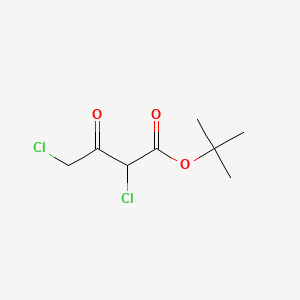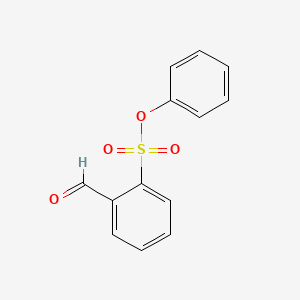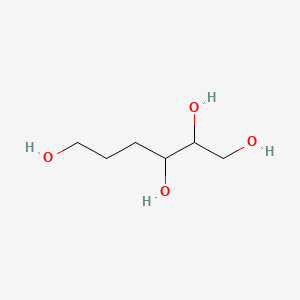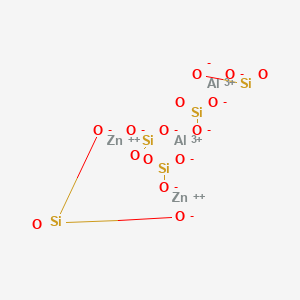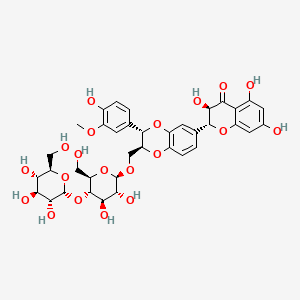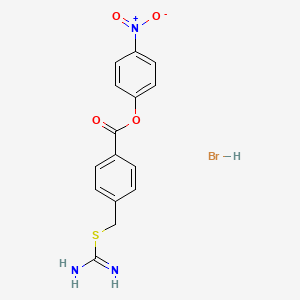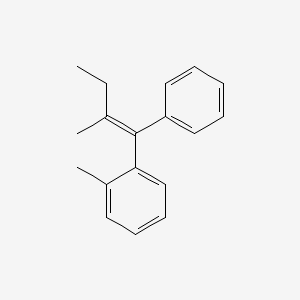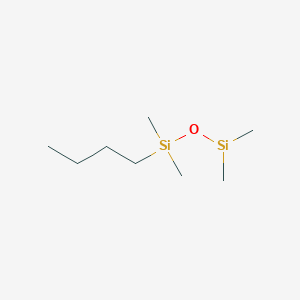
Disiloxane, 1-butyl-1,1,3,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is a type of organosilicon compound. It is characterized by the presence of a disiloxane backbone with butyl and tetramethyl groups attached. This compound is known for its stability and versatility, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in the presence of a catalyst, typically a transition metal such as platinum . The reaction conditions often include moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of disiloxane, 1-butyl-1,1,3,3-tetramethyl- often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Reduction: Acts as a reducing agent in the presence of catalysts.
Substitution: Can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Hydrosilylation: Catalysts like platinum or rhodium, solvents such as toluene, and moderate temperatures.
Reduction: Catalysts like platinum, and conditions involving mild temperatures and pressures.
Substitution: Various reagents depending on the functional groups involved, typically carried out under ambient conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Reduction: Formation of reduced organic compounds such as amines from carboxamides.
Substitution: Formation of substituted organosilicon compounds.
Scientific Research Applications
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism by which disiloxane, 1-butyl-1,1,3,3-tetramethyl- exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon bonds, facilitated by a catalyst. This process is highly efficient and selective, allowing for the formation of a wide range of organosilicon products .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the butyl group.
1,3-Dihydrotetramethyldisiloxane: Contains hydrogen atoms instead of butyl groups.
Bis(dimethylsilyl) ether: Similar backbone but different substituents.
Uniqueness
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
CAS No. |
121263-51-2 |
|---|---|
Molecular Formula |
C8H21OSi2 |
Molecular Weight |
189.42 g/mol |
InChI |
InChI=1S/C8H21OSi2/c1-6-7-8-11(4,5)9-10(2)3/h6-8H2,1-5H3 |
InChI Key |
CEVKWBCKFNYFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


